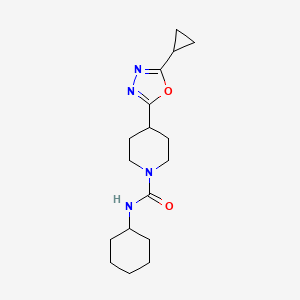

N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c22-17(18-14-4-2-1-3-5-14)21-10-8-13(9-11-21)16-20-19-15(23-16)12-6-7-12/h12-14H,1-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIHSEKLKCNJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 1170867-13-6) possesses a molecular weight of 318.4 g/mol. The structure incorporates a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its structural components:

- Oxadiazole Moiety : Compounds containing oxadiazole rings have been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The oxadiazole ring enhances the compound's ability to interact with biological targets due to its electron-withdrawing properties.

- Piperidine Ring : Piperidine derivatives are frequently explored for their neuroactive properties and their role as enzyme inhibitors. The presence of the piperidine structure in this compound suggests potential interactions with neurotransmitter systems and enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

- HsClpP Agonism : Research indicates that derivatives of oxadiazoles can act as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis. For instance, compounds exhibiting HsClpP agonistic activity have shown significant inhibition of hepatocellular carcinoma (HCC) cell proliferation with IC50 values around 3.1 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Similar compounds have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. For example, certain oxadiazole derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting potential as urease inhibitors .

Enzyme Inhibition

The piperidine component may contribute to enzyme inhibitory activities:

- Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for regulating neurotransmitter levels in the nervous system. This suggests potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Pace et al., 2024 | SL44 (similar derivative) | HsClpP agonist | 1.30 μM |

| Omar et al., 1996 | Various oxadiazoles | Anticancer | Varies |

| Kumar et al., 2009 | Piperidine derivatives | Antitumor | Varies |

| Recent Study | N-cyclohexyl derivative | Urease inhibition | 2.14 µM |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Key Observations :

- Oxadiazole vs. Tetrazole/Triazole : The target compound’s 1,3,4-oxadiazole ring offers greater metabolic stability compared to tetrazole or triazole derivatives, which may hydrolyze more readily under physiological conditions.

- Substituent Effects : The cyclohexyl group in the target compound increases lipophilicity compared to benzhydryl () or aryloxyacetyl groups (), which may influence membrane permeability and target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.